

The CITU Reagent: A Comprehensive Technical Guide for Drug Discovery and Development

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Compound of Interest

Compound Name: CITU

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The landscape of modern synthetic chemistry, particularly in the realm of drug discovery and peptide synthesis, is one of constant evolution. The demand for safer, more efficient, and cost-effective reagents is paramount. In this context, Tetrachloro-N-hydroxyphthalimide tetramethyluronium hexafluorophosphate, commonly known as **CITU**, has emerged as a powerful and versatile tool. This technical guide provides an in-depth overview of the **CITU** reagent, its chemical structure, applications, and detailed experimental protocols to facilitate its adoption in research and development settings.

Core Chemical Structure and Properties

CITU is a uronium-based coupling reagent with the empirical formula $C_{13}H_{12}Cl_4F_6N_3O_3P$ and a molecular weight of 545.03 g/mol [1]. Its chemical structure is characterized by a tetrachlorophthalimide leaving group, a tetramethyluronium core, and a hexafluorophosphate counter-ion. This unique combination of features contributes to its high reactivity and stability.

Chemical Identifiers:

- CAS Number: 2145668-85-3[1]
- SMILES string: F--INVALID-LINK--(F)(F)(F)F.Clc1c2c(c(c(c1Cl)Cl)Cl)C(=O)N(C2=O)OC(=INVALID-LINK--C)N(C)C

- InChI key: AKPKDOSZCGGWNT-UHFFFAOYSA-N

The reagent is typically a powder with an assay of $\geq 95\%$.^[1]

Key Applications in Chemical Synthesis

CITU has demonstrated significant utility in two major areas of organic synthesis: peptide coupling and decarboxylative cross-coupling reactions.^{[2][3][4]}

Peptide Synthesis

CITU serves as an efficient coupling reagent for both solid-phase and solution-phase peptide synthesis.^[2] It facilitates the formation of amide bonds between amino acids with reactivity comparable to industry-standard reagents but with an improved safety profile and lower cost.^{[2][3][4]} Extensive studies have shown that **CITU**-mediated couplings result in minimal epimerization, a critical factor in maintaining the stereochemical integrity of peptides.^[2]

Decarboxylative Cross-Coupling

A significant advantage of **CITU** is its role as a potent activator in nickel-catalyzed decarboxylative cross-coupling reactions.^[2] This allows for the formation of carbon-carbon bonds by coupling carboxylic acids with various organozinc reagents. This methodology has been successfully applied in arylation, alkenylation, alkylation, and alkynylation reactions, providing a versatile route to complex organic molecules.^[2] The formation of the necessary redox-active ester is efficient and proceeds under mild conditions.^[2]

Quantitative Data Summary

The following tables summarize key quantitative data associated with the **CITU** reagent, compiled from various sources.

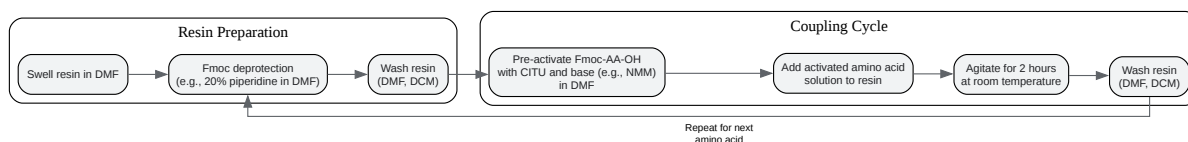
Property	Value	Reference
Molecular Weight	545.03 g/mol	[1]
Empirical Formula	C ₁₃ H ₁₂ Cl ₄ F ₆ N ₃ O ₃ P	[1]
Assay	≥95%	[1]
Decomposition Onset	170 °C	[2]
Decomposition Heat	-509 J/g	[2]
Energy Release	277 kJ/mol	[2]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of new reagents. The following are representative protocols for the use of **CITU** in peptide coupling and decarboxylative cross-coupling.

General Procedure for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a typical workflow for the use of **CITU** in solid-phase peptide synthesis.



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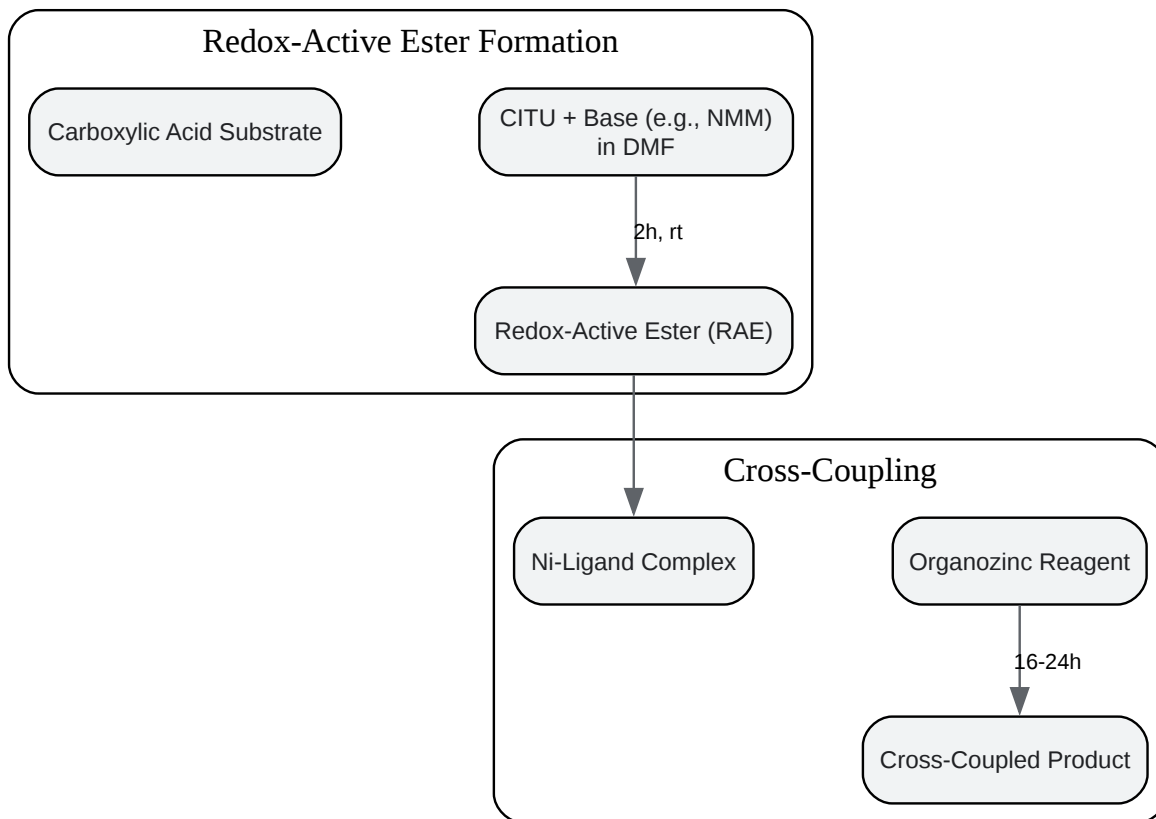
Figure 1: General workflow for **CITU**-mediated solid-phase peptide synthesis.

Methodology:

- **Resin Preparation:** The solid support (e.g., Rink amide resin) is swelled in a suitable solvent such as dimethylformamide (DMF).
- **Fmoc Deprotection:** The N-terminal Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF.
- **Washing:** The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents.
- **Amino Acid Activation:** In a separate vessel, the Fmoc-protected amino acid (typically 3-5 equivalents) is pre-activated with **CITU** (3-5 equivalents) and a base such as N-methylmorpholine (NMM) (6-10 equivalents) in DMF.
- **Coupling:** The activated amino acid solution is added to the deprotected resin.
- **Reaction:** The reaction mixture is agitated at room temperature for a specified time, typically 2 hours.^[2]
- **Washing:** The resin is washed extensively with DMF and DCM to remove unreacted reagents and byproducts.
- **Repeat:** The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.

General Procedure for Nickel-Catalyzed Decarboxylative Cross-Coupling

This protocol describes a general method for the C-C bond formation using **CITU**.



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References

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